Leptolepisol B

Description

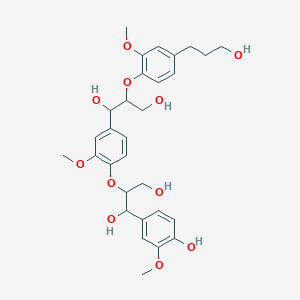

Leptolepisol B is a neuroprotective sesquineolignan compound first isolated from the seeds of Crataegus pinnatifida (Chinese hawthorn). Its molecular formula is C30H38O11, and it belongs to the class of 8,4′-oxy-8′-phenylneolignans, characterized by a unique tetracyclic framework with four chiral centers . Its stereochemistry and planar structure were elucidated using high-resolution mass spectrometry (HRESIMS), nuclear magnetic resonance (NMR), and time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) analysis .

Properties

Molecular Formula |

C30H38O11 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

2-[4-[1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C30H38O11/c1-37-24-14-19(7-9-21(24)34)29(35)27(16-32)41-23-11-8-20(15-26(23)39-3)30(36)28(17-33)40-22-10-6-18(5-4-12-31)13-25(22)38-2/h6-11,13-15,27-36H,4-5,12,16-17H2,1-3H3 |

InChI Key |

PMXXJURURRDZPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)OC(CO)C(C3=CC(=C(C=C3)O)OC)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leptolepisol B involves several steps, starting from simple organic molecules. The process typically includes the formation of the core lignan structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots and rhizomes of Sophora tonkinensis. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Leptolepisol B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can be further studied for their potential biological activities and applications.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

Biology: Leptolepisol B exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Leptolepisol B involves its interaction with specific molecular targets and pathways within the body. The compound is known to modulate various signaling pathways, leading to its observed biological effects. For example, this compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Crataegus pinnatifida, Datura metel, and Solanum melongena

Leptolepisol B shares structural similarities with seven sesquineolignans isolated from Crataegus pinnatifida, as well as lignans from Datura metel and Solanum melongena roots. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Related Sesquineolignans

Key Findings :

- This compound and Substance 9 from Crataegus pinnatifida share identical molecular formulas but differ in substitution patterns, influencing their neuroprotective efficacy .

- Lignans from Datura metel and Solanum melongena exhibit broader biological activities (e.g., antifungal, cytotoxic) due to distinct side-chain modifications .

Leptolepisols D1–D2 and Sophorols A–F from Sophora tonkinensis

A group of 8,4′-oxy-8′-phenylneolignans, including leptolepisols D1–D2 and sophorols A–F, were isolated from Sophora tonkinensis. These compounds share this compound’s core structure but differ in stereochemistry and substituent groups.

Table 2: Stereochemical and Functional Differences in Sophora tonkinensis Neolignans

Key Findings :

- Stereochemical variations significantly alter bioactivity. For example, (+)-Leptolepisol D1 shows antiviral properties absent in this compound .

- The absolute configurations of these compounds were resolved using TDDFT-ECD, highlighting the importance of computational methods in stereochemical assignments .

Functional Analogues: Neuroprotective Lignans

This compound’s neuroprotective activity aligns with lignans like schisandrin B (from Schisandra chinensis) and sesamin (from Sesamum indicum), though their mechanisms differ:

Table 3: Mechanistic Comparison with Functionally Related Lignans

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.